molecular formula C17H17FN2O B6431602 4-FLUORO-N'-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE CAS No. 330673-86-4

4-FLUORO-N'-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B6431602
CAS No.: 330673-86-4
M. Wt: 284.33 g/mol
InChI Key: JIVOMJZETZVMRX-YBFXNURJSA-N
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Description

4-Fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide is a Schiff base compound known for its unique structural and chemical properties Schiff bases are compounds containing a functional group that is a nitrogen analog of an aldehyde or ketone, where the carbonyl group is replaced by an imine or azomethine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 4-isopropylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-Fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

4-Fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide can be compared with other Schiff base compounds, such as:

  • 4-Fluoro-N’-[(E)-[4-(methyl)phenyl]methylidene]benzohydrazide
  • 4-Fluoro-N’-[(E)-[4-(ethyl)phenyl]methylidene]benzohydrazide
  • 4-Fluoro-N’-[(E)-[4-(tert-butyl)phenyl]methylidene]benzohydrazide

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, stability, and biological activity. 4-Fluoro-N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide is unique due to the isopropyl group, which can affect its steric and electronic properties, potentially enhancing its biological activity and stability .

Properties

IUPAC Name

4-fluoro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-12(2)14-5-3-13(4-6-14)11-19-20-17(21)15-7-9-16(18)10-8-15/h3-12H,1-2H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVOMJZETZVMRX-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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